molecular formula C27H31N5O4 B12362020 Alk/hdac-IN-1

Alk/hdac-IN-1

Cat. No.: B12362020
M. Wt: 489.6 g/mol
InChI Key: ARQFPBSDTGWBHK-OQLLNIDSSA-N
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Description

Alk/hdac-IN-1 is a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer and anaplastic large cell lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk/hdac-IN-1 involves the design and creation of benzimidazole derivatives. One such derivative, compound 3b, contains a 2-acyliminobenzimidazole moiety and a hydroxamic acid side chain. The synthesis process includes the use of specific reagents and conditions to achieve the desired dual inhibition properties .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Alk/hdac-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Alk/hdac-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Alk/hdac-IN-1 exerts its effects by inhibiting the activity of ALK and HDAC enzymes. ALK is a receptor tyrosine kinase involved in the development of the central nervous system, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression. By inhibiting these enzymes, this compound can alter gene expression and cellular signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: An ALK inhibitor used in the treatment of non-small cell lung cancer.

    Pracinostat: An HDAC inhibitor used in the treatment of various cancers.

Uniqueness of Alk/hdac-IN-1

This compound is unique in its dual inhibition of both ALK and HDAC, providing a broader range of therapeutic effects compared to compounds that target only one of these enzymes. This dual inhibition can potentially overcome resistance mechanisms seen with single-target inhibitors .

Properties

Molecular Formula

C27H31N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

N-[5-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C27H31N5O4/c1-17(2)28-25(34)20-10-12-21(13-11-20)32-23-14-8-18(9-15-24(33)31-36)16-22(23)29-27(32)30-26(35)19-6-4-3-5-7-19/h3-9,14-17,20-21,36H,10-13H2,1-2H3,(H,28,34)(H,31,33)(H,29,30,35)/b15-9+

InChI Key

ARQFPBSDTGWBHK-OQLLNIDSSA-N

Isomeric SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)/C=C/C(=O)NO)N=C2NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)C=CC(=O)NO)N=C2NC(=O)C4=CC=CC=C4

Origin of Product

United States

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